Quantum Yield in Cationic Photopolymerization
In a direct comparative kinetic study of benzoin derivative/onium salt systems for phenyl glycidyl ether polymerization, benzoin isopropyl ether (BIPE) demonstrated an intermediate quantum yield of polymerization (φP), positioned between benzil dimethyl ketal (BDMK) and α-phenyl benzoin (α-PhB) [1]. The quantum yield ranking was reported as BDMK ⪢ BIPE > α-PhB [1]. BIPE produces fewer catalytic species upon photolysis compared with BDMK, but more than α-PhB [2].
| Evidence Dimension | Quantum yield of polymerization (φP) in phenyl glycidyl ether system |
|---|---|
| Target Compound Data | Intermediate φP value |
| Comparator Or Baseline | Benzil dimethyl ketal (BDMK): highest φP; α-phenyl benzoin (α-PhB): lowest φP |
| Quantified Difference | Ranking: BDMK ⪢ BIPE > α-PhB (quantitative φP values not reported in abstract; relative ranking explicitly stated) [1] |
| Conditions | Phenyl glycidyl ether (monofunctional epoxide) with diphenyliodonium hexafluorophosphate as electron acceptor; radical sources compared under identical conditions [1] |
Why This Matters
This quantifiable ranking enables formulators to select BIPE when moderate initiation efficiency is sufficient but the higher cost or higher reactivity of BDMK is not required, or when α-PhB's lower efficiency is unacceptable.
- [1] Timpe, H.-J. and Rajendran, A.G. (1991). Light-induced polymer and polymerization reactions—42. A kinetic study of cationic photopolymerization with (benzoin derivative)/(onium salt) systems. European Polymer Journal, 27(1), 77–83. DOI: 10.1016/0014-3057(91)90129-C. View Source
- [2] Timpe, H.-J., Merckel, C. and Baumann, H. (1986). Lichtinitiierte polymer- und polymerisationsreaktionen, 26. Elektrophile ringöffnungsreaktionen zwischen glycidylethern und ketonen oder aldehyden initiiert durch photoinitiatorsysteme. Die Makromolekulare Chemie, 187(1), 187–197. DOI: 10.1002/macp.1986.021870118. View Source
